molecular formula C18H25F2N5O2 B10939631 4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10939631
M. Wt: 381.4 g/mol
InChI Key: XFJKWCKGBYKJJP-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-[3-(4-METHYLPIPERAZINO)-3-OXOPROPYL]-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-[3-(4-METHYLPIPERAZINO)-3-OXOPROPYL]-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring.

    Introduction of the difluoromethyl group: This is achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Functionalization of the pyridine ring:

    Attachment of the piperazine moiety: The piperazine group is introduced through a nucleophilic substitution reaction, typically using a piperazine derivative and a suitable leaving group.

    Final assembly: The final step involves the coupling of the pyrazole and pyridine rings to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-[3-(4-METHYLPIPERAZINO)-3-OXOPROPYL]-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-[3-(4-METHYLPIPERAZINO)-3-OXOPROPYL]-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: The compound is used as a tool to probe biological systems and investigate the mechanisms of action of various biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-[3-(4-METHYLPIPERAZINO)-3-OXOPROPYL]-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-[3-(4-METHYLPIPERAZINO)-3-OXOPROPYL]-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds, such as:

    4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: This compound shares a similar core structure but lacks the ethyl and piperazine groups.

    1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one: This compound has a similar pyrazolo[3,4-b]pyridine core but differs in the substituents attached to the core structure.

The uniqueness of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-[3-(4-METHYLPIPERAZINO)-3-OXOPROPYL]-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H25F2N5O2

Molecular Weight

381.4 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H25F2N5O2/c1-4-25-12(2)16-13(17(19)20)11-15(27)24(18(16)21-25)6-5-14(26)23-9-7-22(3)8-10-23/h11,17H,4-10H2,1-3H3

InChI Key

XFJKWCKGBYKJJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N3CCN(CC3)C)C(F)F)C

Origin of Product

United States

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